1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate
Description
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8(16)18-9-6-15(7-9)13-14-12-10(17-2)4-3-5-11(12)19-13/h3-5,9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXBRMIQBWBCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(C1)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxybenzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the methoxybenzo[d]thiazole ring.
Acetylation: The final step involves the acetylation of the azetidinyl group using acetic anhydride or acetyl chloride under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or thiazole rings, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the acetate group, yielding the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The methoxybenzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The azetidinyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazole Derivatives
- Compound 29 (): (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one Structure: Contains a 4-methoxybenzo[d]thiazole linked to a thiophene via an enaminone bridge. Activity: Exhibits potent antiproliferative activity against human breast cancer (IC₅₀ = 9.39 μM), outperforming doxorubicin . Key Difference: Replaces the azetidine-acetate moiety with a thiophene-enaminone group, enhancing π-conjugation and bioactivity.
- 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate (): Structure: Features a 4-methylbenzo[d]thiazole linked to azetidine and a phenoxypropanoate ester. Synthesis: Likely involves coupling of benzo[d]thiazole precursors with azetidine intermediates, similar to methods in and . Key Difference: Substitution of the methoxy group with methyl and replacement of acetate with phenoxypropanoate alters solubility and metabolic stability.
Azetidine-Containing Derivatives
- (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl Acetate (): Structure: Azetidin-2-one (β-lactam) core with 4-methoxyphenyl and 3-vinylphenyl substituents. Synthesis: Single-crystal X-ray diffraction confirmed stereochemistry, utilizing SHELX programs for refinement .
Heterocyclic Hybrids
Key Observations:
- Antiproliferative Activity : Compound 29 () highlights the importance of the 4-methoxybenzo[d]thiazole motif in cancer research. The target compound’s azetidine-acetate group may modulate toxicity or bioavailability .
- Fungicidal Potential: Thiazole-piperidine derivatives in demonstrate sulfur-containing heterocycles’ role in crop protection, suggesting agrochemical applications for the target compound .
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate is a compound that belongs to the class of benzothiazole derivatives, known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 264.30 g/mol. The compound features a methoxy group attached to a benzothiazole moiety and an azetidine ring, which contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396577-68-6 |
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit promising anticancer properties. The compound's mechanism of action often involves the induction of apoptosis in cancer cells. For instance, studies on related compounds have shown that they can inhibit DNA biosynthesis in breast cancer cell lines such as MCF-7 and MDA-MB-231, leading to decreased cell viability .
In one study, derivatives similar to this compound demonstrated cytotoxic effects with IC50 values ranging from 6.6 µM to higher concentrations depending on the substituents on the aromatic rings . The presence of a methoxy group has been linked to enhanced biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : The precursor compounds undergo cyclization under acidic or basic conditions.
- Azetidine Formation : An azetidine ring is formed through nucleophilic substitution reactions.
- Acetylation : The final step involves acetylating the azetidine nitrogen using acetic anhydride or acetyl chloride.
These steps may be optimized for yield and purity using various catalysts and controlled reaction conditions.
Case Studies and Research Findings
Recent studies have focused on the biological effects of related compounds. For example:
- Cytotoxicity Studies : Compounds similar to this compound were tested against MCF-7 and MDA-MB-231 breast cancer cells, showing varying degrees of cytotoxicity based on structural modifications .
- Mechanistic Insights : In silico studies have suggested that these compounds may act through multiple targets, including caspases involved in apoptosis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
